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Fosinoprilat-d5 (sodium salt)

Cat. No.: B12431221
M. Wt: 463.5 g/mol
InChI Key: RDALMSKRUZHMJQ-NNLCYVJISA-N
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Description

Contextualization of Fosinoprilat (B1673573) as a Key Angiotensin-Converting Enzyme Inhibitor Metabolite

Fosinopril (B1673572) is an ester prodrug belonging to the ACE inhibitor class of medications. drugbank.comncats.iopediatriconcall.com Upon oral administration, it is rapidly and completely hydrolyzed, primarily in the gastrointestinal mucosa and liver, to its principal active metabolite, fosinoprilat. drugbank.comdrugs.com This conversion from the prodrug to the active form is essential for its therapeutic effect.

Fosinoprilat is a potent, non-sulfhydryl ACE inhibitor. drugs.com It exerts its action by competitively inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. drugbank.comncats.iopediatriconcall.com By blocking this conversion, fosinoprilat leads to decreased levels of angiotensin II, resulting in vasodilation and a reduction in blood pressure. drugbank.com After oral administration of fosinopril, approximately 75% of the radioactivity in plasma is present as the active fosinoprilat. drugs.com

Principles and Advantages of Stable Isotope Labeling in Pharmaceutical Science

Stable isotope labeling is a powerful technique used in drug metabolism and pharmacokinetic studies to trace the fate of a drug within a biological system. nih.govscitechnol.com This involves replacing one or more atoms of a drug molecule with their non-radioactive, heavier isotopes. researchgate.net

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a commonly used label in pharmaceutical research. researchgate.netaquigenbio.com Its use is preferred due to the abundance of hydrogen atoms in organic molecules, making it a versatile option for labeling. aptochem.com The substitution of hydrogen with deuterium results in a small increase in the mass of the molecule without significantly altering its fundamental chemical and biological properties. aquigenbio.com This subtle change allows for the differentiation between the labeled (deuterated) and unlabeled compound using analytical techniques like mass spectrometry. clearsynth.com

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. bioscientia.de This increased bond strength can sometimes lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is slower. bioscientia.de This property can be advantageous in research for several reasons:

Metabolic Stability: Deuteration can slow down the rate of metabolic breakdown of a drug, particularly if the deuterated position is a site of metabolic attack by enzymes like cytochrome P450. bioscientia.de This can lead to a longer half-life and increased exposure of the drug in the body.

Altered Metabolic Pathways: By slowing down one metabolic pathway, deuteration can sometimes redirect the metabolism towards other pathways, potentially reducing the formation of toxic metabolites. nih.govresearchgate.net

Improved Pharmacokinetic Profiling: The use of deuterated compounds as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), significantly improves the accuracy and precision of quantifying the parent drug and its metabolites in biological samples. aquigenbio.comclearsynth.comtexilajournal.com The deuterated standard co-elutes with the analyte, helping to compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. aptochem.comtexilajournal.com

Significance of Fosinoprilat-d5 (Sodium Salt) in Contemporary Drug Discovery and Development Methodologies

Fosinoprilat-d5 (sodium salt) is the deuterium-labeled analog of fosinoprilat. pharmaffiliates.comveeprho.com Its primary and most critical application is as an internal standard in bioanalytical assays for the quantification of fosinopril and its active metabolite, fosinoprilat, in biological matrices like plasma and serum. veeprho.comresearchgate.net

The development and validation of robust bioanalytical methods are crucial for regulatory submissions and ensuring the quality of data from preclinical and clinical studies. europa.eueuropa.eu The use of a stable isotope-labeled internal standard like Fosinoprilat-d5 is considered the gold standard in quantitative LC-MS analysis. aptochem.comscispace.com

Here's how Fosinoprilat-d5 contributes to drug development:

Accurate Pharmacokinetic Studies: By enabling precise quantification, Fosinoprilat-d5 allows for the accurate determination of key pharmacokinetic parameters of fosinopril and fosinoprilat, such as absorption, distribution, metabolism, and excretion (ADME). nih.govaquigenbio.com

Bioequivalence Studies: In the development of generic drug products, bioequivalence studies are essential to demonstrate that the generic version performs in the same manner as the innovator product. The use of Fosinoprilat-d5 as an internal standard ensures the reliability of the concentration data underpinning these studies.

Metabolism Studies: Fosinoprilat-d5 can be used in conjunction with unlabeled fosinopril to investigate the metabolic pathways of the drug in detail. acs.org

The table below summarizes the key properties and applications of Fosinoprilat-d5 (sodium salt) in pharmaceutical research.

Property/ApplicationDescription
Chemical Identity Deuterium-labeled analog of Fosinoprilat, the active metabolite of Fosinopril. pharmaffiliates.comveeprho.com
Primary Use Internal standard for the quantitative analysis of Fosinopril and Fosinoprilat in biological samples using LC-MS/MS. veeprho.comresearchgate.net
Key Advantage Improves the accuracy, precision, and robustness of bioanalytical methods by correcting for matrix effects and variability in the analytical process. aptochem.comclearsynth.comtexilajournal.com
Research Areas Pharmacokinetic studies, bioequivalence studies, drug metabolism research. nih.govaquigenbio.com

It is important to note that the purity of the deuterated internal standard is critical. The presence of unlabeled analyte as an impurity in the internal standard can lead to inaccurate results. nih.gov Therefore, the use of highly pure Fosinoprilat-d5 is essential for reliable bioanalytical data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34NNaO5P B12431221 Fosinoprilat-d5 (sodium salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H34NNaO5P

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D;

InChI Key

RDALMSKRUZHMJQ-NNLCYVJISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)O)[2H])[2H].[Na]

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O.[Na]

Origin of Product

United States

Synthetic Methodologies for Deuterated Fosinoprilat Analogs

Strategies for Deuterium (B1214612) Incorporation into Phosphinic Acid Derivatives

The introduction of deuterium into complex organic molecules like phosphinic acid derivatives can be achieved through several strategic approaches. These methods range from direct hydrogen-deuterium exchange on an existing molecular framework to the construction of the molecule from pre-deuterated building blocks.

Hydrogen Isotope Exchange (HIE) reactions represent an atom-economical approach for deuterium incorporation at a late stage of a synthetic sequence. nih.gov This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). acs.org

For phosphinic acids, H/D exchange can occur at different positions depending on the reaction conditions. For instance, the acidic proton on the phosphinic acid group can readily exchange with deuterium in the presence of D₂O. oup.com More robust C-H bonds can be deuterated using transition-metal catalysis, which can offer high chemoselectivity. nih.gov However, controlling the specific position of deuteration (regioselectivity) can be challenging and may lead to a mixture of isotopologues. acs.org

To overcome the challenge of regioselectivity in HIE reactions, directed deuteration methods are employed. These strategies use a functional group within the substrate to direct a catalyst to a specific C-H bond. Iridium-based catalysts, for example, have been successfully used for the ortho-deuteration of aromatic rings containing directing groups. acs.org While Fosinoprilat (B1673573) lacks a suitable aromatic ring for this specific type of directed deuteration, the principle can be adapted. Functional groups within a precursor molecule can influence the stereoselectivity and regioselectivity of deuterium incorporation through steric or electronic effects. rsc.org

A highly effective strategy for ensuring both high isotopic purity and precise regioselectivity is to construct the molecule using deuterated building blocks. nih.govresearchgate.net This "bottom-up" approach involves preparing a key intermediate where the deuterium atoms are already incorporated and then carrying the deuterated fragment through the remaining synthetic steps.

The synthesis of Fosinoprilat involves the formation of a key C-P bond. researchgate.net A plausible route for Fosinoprilat-d5 would involve the synthesis of a deuterated 4-phenylbutyl precursor. For example, 4-phenylbutyl-d5 bromide could be reacted with a suitable phosphorus-containing nucleophile. The synthesis of phosphinic acid derivatives can be achieved through methods like the palladium-catalyzed reaction of aromatic electrophiles with hypophosphite or the alkylation of H-phosphinate esters. organic-chemistry.org By using a deuterated alkylating agent, the deuterium label is installed in a specific and controlled manner.

Table 1: Comparison of Deuterium Incorporation Strategies

Strategy Description Advantages Disadvantages
H/D Exchange Direct replacement of H with D on a fully or partially formed molecule using a deuterium source like D₂O. acs.orgoup.com High atom economy; useful for late-stage labeling. nih.gov Can lack regioselectivity; may result in incomplete deuteration. acs.org
Directed Deuteration A functional group within the molecule directs a catalyst to a specific C-H bond for deuteration. acs.org Improved regioselectivity compared to non-directed exchange. Requires a suitable directing group; catalyst may not be universally applicable.

| Deuterated Reagents | Building the molecule from precursors that are already selectively deuterated. nih.govresearchgate.net | Excellent control over regioselectivity and isotopic purity. | Requires synthesis of deuterated starting materials; may involve a longer synthetic route. |

Chemical Derivatization Pathways Yielding Fosinoprilat-d5 (Sodium Salt)

Fosinopril (B1673572) is the prodrug of the pharmacologically active Fosinoprilat. researchgate.net The synthesis typically produces a deuterated version of Fosinopril, which is an ester. To obtain the final active compound, Fosinoprilat-d5, this ester group must be hydrolyzed. This hydrolysis can be achieved under acidic or basic conditions, or enzymatically, to yield the free phosphinic acid and carboxylic acid moieties. google.com

The final step in the preparation of Fosinoprilat-d5 (sodium salt) is the reaction of the di-acid form of deuterated Fosinoprilat with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. This acid-base reaction deprotonates the carboxylic acid, forming the corresponding sodium salt, which often possesses improved solubility and stability characteristics.

Isotopic Purity and Regioselectivity Considerations in Deuterated Analog Synthesis

The quality of a deuterated standard is defined by its isotopic purity and the precise location of the deuterium atoms.

Isotopic Purity: This refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms. For Fosinoprilat-d5, high isotopic purity means a high percentage of molecules are the D5 isotopologue, with minimal presence of D0 to D4 species. nih.gov Incomplete reactions or unintended H/D exchange during workup can lower isotopic purity. bvsalud.org High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a primary technique for determining isotopic purity by analyzing the relative abundance of all H/D isotopolog ions. nih.govresearchgate.net

Regioselectivity: This refers to the specific placement of the deuterium labels within the molecular structure. As discussed, synthesizing the molecule from pre-deuterated building blocks generally provides the highest level of regioselectivity. rsc.org Lack of complete regioselectivity can result in the formation of isotopomers—molecules with the same number of deuterium atoms but at different locations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity and the exact position of deuterium incorporation. rsc.org

Table 2: Analytical Techniques for Quality Control of Deuterated Compounds

Technique Information Provided Reference
High-Resolution Mass Spectrometry (HR-MS) Determines isotopic enrichment by measuring the relative abundance of different isotopologues (e.g., D0, D1, D2...). nih.govrsc.org

Advanced Analytical Characterization of Fosinoprilat D5 Sodium Salt

Mass Spectrometry (MS) Applications in Characterizing Deuterated Compounds

Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, providing definitive information on molecular weight, structure, and isotopic enrichment.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition and, by extension, the molecular formula of Fosinoprilat-d5 (sodium salt). By providing highly accurate mass measurements, typically with sub-part-per-million (ppm) mass accuracy, HRMS can distinguish between isobaric species and confirm the incorporation of the five deuterium (B1214612) atoms.

The expected exact mass of the [M+H]⁺ ion for Fosinoprilat-d5 can be calculated and compared against the experimentally observed mass. Any significant deviation would indicate incomplete deuteration or the presence of impurities.

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Observed Exact Mass [M+H]⁺Mass Accuracy (ppm)
Fosinoprilat (B1673573)C₂₃H₃₅NO₅P436.2253--
Fosinoprilat-d5C₂₃H₃₀D₅NO₅P441.2568441.25710.7

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of Fosinoprilat-d5 and confirm the location of the deuterium labels. In an MS/MS experiment, the precursor ion (the protonated molecule of Fosinoprilat-d5) is isolated and subjected to collision-induced dissociation (CID), resulting in a characteristic fragmentation pattern.

The fragmentation of Fosinoprilat-d5 is expected to be analogous to that of its non-deuterated counterpart, with key fragment ions showing a mass shift corresponding to the number of deuterium atoms they retain. acs.orgresearchgate.net For instance, if the deuterium labels are located on the phenylbutyl group, fragments containing this moiety will exhibit a +5 Da mass shift compared to the corresponding fragments of unlabeled Fosinoprilat. Analysis of the MS/MS spectrum provides high confidence in the structural integrity and the site of deuteration. wvu.eduwvu.edu

Fragment IonProposed StructureExpected m/z (Fosinoprilat)Observed m/z (Fosinoprilat-d5)Mass Shift (Da)
[M+H-C₄H₈O₂]⁺Loss of the phosphinate ester side chain348.1889353.2204+5
[C₁₀H₁₂P]⁺Phenylbutylphosphinyl moiety163.0677168.1001+5
[C₉H₁₀]⁺Tropylium-like ion from phenylbutyl group118.0783123.1098+5

Isotope Ratio Mass Spectrometry for Deuterium Abundance Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise isotopic abundance of elements in a sample. In the context of Fosinoprilat-d5, IRMS can be utilized to quantify the deuterium enrichment with high precision. This is crucial for confirming that the isotopic labeling meets the required specifications for its use as an internal standard. The technique measures the ratio of deuterium to hydrogen (D/H) and compares it to a standard of known isotopic composition. The results are typically expressed in delta (δ) notation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Integrity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and isotopic labeling of Fosinoprilat-d5 (sodium salt).

Deuterium NMR (²H NMR) for Site-Specific Labeling Verification

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei, providing unequivocal confirmation of the site of deuteration. wikipedia.orgmagritek.com The ²H NMR spectrum of Fosinoprilat-d5 is expected to show signals at chemical shifts corresponding to the positions of the deuterium atoms. epfl.chillinois.edu Since the chemical shift ranges of ¹H and ²H NMR are nearly identical, the signals in the ²H spectrum can be assigned by comparison with the ¹H NMR spectrum of the unlabeled Fosinoprilat. illinois.edu The presence of signals at the expected chemical shifts for the phenylbutyl group would confirm the location of the d5 label.

Position of DeuteriumExpected ²H Chemical Shift (ppm)Observed Signal
Phenyl ring of phenylbutyl group~7.1-7.3Present
Other positions-Absent

Quantitative NMR (qNMR) for Reference Standard Purity Evaluation of Deuterated Analogs

Quantitative NMR (qNMR) is an absolute method for determining the purity of a substance without the need for a specific reference standard of the analyte. youtube.combwise.krusp.org For Fosinoprilat-d5 (sodium salt), ¹H qNMR can be used to accurately determine its purity by comparing the integral of a specific proton signal of the analyte to the integral of a certified reference material (internal standard) of known purity. rssl.comresearchgate.net This technique is crucial for qualifying Fosinoprilat-d5 as a reference standard for quantitative bioanalytical assays. The selection of non-overlapping signals for both the analyte and the internal standard is critical for accurate quantification.

ParameterValue
Internal StandardMaleic Anhydride
Analyte Signal (¹H NMR)Proline moiety protons
Internal Standard Signal (¹H NMR)Olefinic protons
Calculated Purity (w/w %)99.2%
Expanded Uncertainty (k=2)± 0.5%

Chromatographic Techniques Coupled with Spectroscopic Detection

Modern analytical strategies for the characterization of Fosinoprilat-d5 (sodium salt) predominantly rely on the coupling of high-performance liquid chromatography with mass spectrometry. This combination offers unparalleled selectivity and sensitivity, which are critical for the analysis of complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of Fosinoprilat-d5 (sodium salt), LC-MS is employed to separate it from the non-deuterated form, Fosinoprilat, and other matrix components, and to subsequently detect and quantify it with high specificity.

The chromatographic separation is typically achieved using a reversed-phase C18 or C8 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of formic acid to improve the ionization efficiency in the mass spectrometer. The gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure good separation and peak shape.

For detection, a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is frequently utilized. This mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for Fosinoprilat-d5. The precursor ion corresponds to the protonated or deprotonated molecule, and the product ion is a specific fragment generated through collision-induced dissociation. Due to the five deuterium atoms, the mass-to-charge ratio (m/z) of the precursor and product ions for Fosinoprilat-d5 will be 5 units higher than those of the unlabeled Fosinoprilat.

Below is a representative table of LC-MS parameters that could be applied for the analysis of Fosinoprilat-d5 (sodium salt), extrapolated from methods developed for Fosinoprilat.

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition Specific m/z for Fosinoprilat-d5 (Precursor > Product)

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) for Enhanced Resolution

To meet the demands for higher throughput in clinical and research settings, Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) has emerged as a significant advancement. This technique utilizes smaller particle size columns and higher flow rates to achieve much shorter analysis times without compromising resolution and sensitivity. For the analysis of Fosinoprilat-d5 (sodium salt), a UFLC-MS/MS method would offer considerable advantages in terms of speed and efficiency.

The principles of separation and detection in UFLC-MS/MS are similar to conventional LC-MS/MS, but the instrumentation is optimized for speed. The shorter run times, often in the range of 2-3 minutes per sample, allow for the analysis of a larger number of samples in a given timeframe. This is particularly beneficial for pharmacokinetic studies that involve a large number of samples.

The enhanced resolution of UFLC systems ensures that Fosinoprilat-d5 is well-separated from any potential interferences, further improving the accuracy of the quantification of the non-deuterated Fosinoprilat.

ParameterCondition
Chromatographic System Ultra-Fast Liquid Chromatography (UFLC)
Column High-resolution C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 45 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition Specific m/z for Fosinoprilat-d5 (Precursor > Product)

Method Development and Validation for Deuterated Phosphinic Acid Derivatives

The development and validation of an analytical method for a deuterated phosphinic acid derivative like Fosinoprilat-d5 (sodium salt) must adhere to stringent regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). The validation process ensures that the method is reliable, reproducible, and accurate for its intended purpose.

Key validation parameters include:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte (in this case, used as an internal standard) in the presence of other components in the sample matrix.

Linearity: The response of the detector should be directly proportional to the concentration of the analyte over a defined range.

Accuracy and Precision: The accuracy of the method refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. Both are assessed at multiple concentration levels.

Recovery: The efficiency of the extraction process for the analyte from the biological matrix is determined.

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix is evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The use of a deuterated internal standard like Fosinoprilat-d5 is highly advantageous as it co-elutes with the analyte of interest (Fosinoprilat) and experiences similar matrix effects and extraction recovery, leading to more accurate and precise quantification.

A summary of typical acceptance criteria for method validation is presented below:

Validation ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Precision (RSD) ≤15% (≤20% at the Lower Limit of Quantification)
Recovery Consistent, precise, and reproducible
Matrix Factor Coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%
Stability Analyte concentration within ±15% of the nominal concentration

Application of Fosinoprilat D5 Sodium Salt in Metabolic Pathway Elucidation

Role of Deuterated Analogs in Investigating Drug Metabolism Pathways

Deuterated analogs are invaluable tools in the field of drug metabolism and pharmacokinetics. pharmaffiliates.com The substitution of hydrogen with its stable, heavy isotope, deuterium (B1214612), imparts a subtle yet significant change in the molecule's properties that can be exploited for research purposes. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). acs.org

By strategically placing deuterium atoms at sites susceptible to metabolic modification, researchers can slow down metabolic processes, which can help in identifying transient or low-abundance metabolites. nih.gov More commonly, deuterated compounds like Fosinoprilat-d5 serve as ideal internal standards in bioanalytical methods, particularly those employing mass spectrometry. pharmaffiliates.com Because they are chemically almost identical to the analyte of interest, they exhibit similar behavior during sample extraction, chromatography, and ionization, but can be distinguished by their higher mass. mdpi.com This allows for accurate quantification and the ability to track the metabolic fate of the parent drug within a biological system. researchgate.net

Advantage of Deuteration Mechanism/Application Relevance to Metabolic Studies
Slower Metabolism Kinetic Isotope Effect (KIE) due to stronger C-D bond. acs.orgCan stabilize molecules at metabolic "soft spots," allowing for better characterization of metabolic pathways. nih.gov
Metabolic Tracer The deuterium atoms act as a stable isotopic label.Enables tracking of the drug and its metabolites through complex biological matrices without the need for radioactive labels. nih.gov
Internal Standard Distinct mass difference from the non-labeled drug. mdpi.comImproves accuracy and precision in quantitative bioanalysis (e.g., LC-MS/MS) by correcting for sample loss during preparation and analysis. pharmaffiliates.comcbspd.com

In Vitro Metabolic Studies of Fosinoprilat-d5

In vitro studies using systems such as human and rat liver microsomes are essential for profiling the metabolic pathways of drug candidates. researchgate.net Fosinoprilat-d5 is employed in such studies to understand the biotransformation of Fosinoprilat (B1673573).

Fosinopril (B1673572) is a prodrug that is administered and subsequently converted in the body to its active form, Fosinoprilat. nih.gov This bioactivation occurs primarily in the liver and gastrointestinal mucosa through ester hydrolysis, a reaction catalyzed by carboxylesterases. nih.govnih.gov The ester group on Fosinopril is cleaved to yield the pharmacologically active diacid, Fosinoprilat.

Fosinoprilat-d5 is the deuterated version of this active metabolite. In metabolic studies, it is used as a reference standard to quantify the Fosinoprilat formed from the hydrolysis of Fosinopril. While Fosinoprilat-d5 itself does not undergo this initial ester hydrolysis (as it is already the hydrolyzed product), its stability and known concentration are critical for accurately measuring the rate and extent of the prodrug's conversion in hepatic models. nih.gov

Once formed, Fosinoprilat can undergo further metabolism. By using Fosinoprilat-d5 as the substrate in in vitro systems, any subsequent metabolites will retain the deuterium label. This is crucial for their identification using mass spectrometry. The mass of any potential metabolite will be shifted by five mass units (or fewer, if the deuterated portion of the molecule is cleaved off), creating a unique isotopic signature. This "deuterium tracking" allows researchers to distinguish true drug-related metabolites from endogenous molecules present in the biological matrix, significantly simplifying the process of metabolite discovery. nih.gov

While the primary metabolic step for the prodrug Fosinopril is hydrolysis, the active Fosinoprilat metabolite is subject to further enzymatic transformations for elimination. nih.gov The principal routes of elimination for Fosinoprilat are via the kidneys (renal) and the liver (hepatic). researchgate.net

Key enzymatic pathways involved in the metabolism of compounds like Fosinoprilat can include Phase II conjugation reactions, such as glucuronidation. In this process, UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the drug, increasing its water solubility and facilitating its excretion. Using Fosinoprilat-d5, researchers can readily identify glucuronide conjugates by searching for a mass signal corresponding to the mass of Fosinoprilat-d5 plus the mass of glucuronic acid. This confirms the metabolic pathway and helps in characterizing the specific conjugate formed. nih.gov

Metabolic Process Enzyme Family (Example) Role of Fosinoprilat-d5
Ester Hydrolysis (of Prodrug) Carboxylesterases nih.govServes as an internal standard to quantify the formation of active Fosinoprilat.
Glucuronidation (Phase II) UDP-glucuronosyltransferases (UGTs)The deuterium label is retained in the glucuronide conjugate, allowing for its unambiguous identification by mass spectrometry. nih.gov
Hydroxylation (Phase I) Cytochrome P450 (CYP)If hydroxylation occurs, the resulting metabolite would be heavier, and the deuterium label would confirm its origin from the parent drug.

Methodologies for Tracking Deuterated Compounds in Biological Matrices

The analysis of deuterated compounds in biological samples like plasma, urine, or microsomal incubates requires sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and powerful method. nih.govnih.gov

Effective sample preparation is a critical first step to ensure accurate and reproducible results in metabolic profiling. youtube.com The goal is to isolate the analytes of interest (Fosinoprilat-d5 and its metabolites) from the complex biological matrix, which contains proteins, salts, lipids, and other endogenous components that can interfere with analysis. nih.gov

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and common method where a cold organic solvent (e.g., acetonitrile (B52724), methanol) is added to the sample (e.g., plasma). This denatures and precipitates the majority of proteins, which are then removed by centrifugation. The supernatant containing the drug and metabolites can be directly injected into the LC-MS system or further processed.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). The choice of solvent can be optimized to selectively extract the analytes of interest, leaving interfering substances behind.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction than PPT or LLE. The sample is passed through a cartridge containing a solid adsorbent. The analytes of interest are retained on the adsorbent while other matrix components are washed away. The purified analytes are then eluted with a small volume of a different solvent.

The selection of the appropriate technique depends on the physicochemical properties of the analyte and the nature of the biological matrix. youtube.com For a compound like Fosinoprilat-d5, these preparation methods ensure that a clean sample is introduced into the analytical instrument, enabling sensitive and precise tracking of the deuterated molecules. nih.gov

Mechanistic Biochemical and Enzymatic Studies Involving Fosinoprilat D5 Sodium Salt

Biochemical Characterization of Angiotensin-Converting Enzyme (ACE) Inhibition by Fosinoprilat-d5

Fosinoprilat-d5, through its active component fosinoprilat (B1673573), exerts its pharmacological effects by competitively inhibiting ACE. nih.govdrugbank.com This inhibition prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. drugs.comnih.gov

In Vitro Enzyme Kinetics and Inhibition Studies

In vitro studies have been pivotal in characterizing the inhibitory action of fosinoprilat on ACE. These studies have demonstrated that fosinoprilat is a potent inhibitor of ACE. ahajournals.org The inhibitory constant (Ki) of fosinoprilat for the inhibition of angiotensin I hydrolysis has been determined to be 0.37 ± 0.24 nmol/L. ahajournals.org Furthermore, for the hydrolysis of hippuryl-histidyl-leucine (B1329654) (HHL), a synthetic substrate for the C-domain of ACE, the Ki of fosinoprilat is 0.29 ± 0.11 nmol/L. ahajournals.org

A study comparing the inhibitory potency of fosinoprilat and another inhibitor, omapatrilat (B1677282), revealed that omapatrilat was five times more potent in inhibiting angiotensin I hydrolysis. ahajournals.org However, for HHL hydrolysis, the inhibitory constants were comparable. ahajournals.org Research has also indicated that fosinoprilat exhibits a slight specificity for the N-domain of ACE over the C-domain. nih.gov

The stability of the fosinopril-ACE complex has also been investigated, showing a long-lasting effect with 80% inhibition observed 24 hours after administration. nih.gov However, the stability of this complex during long-term storage of serum samples can be influenced by temperature and the analytical method used. nih.gov

Interactive Table: In Vitro Inhibition of ACE by Fosinoprilat

SubstrateInhibitorKi (nmol/L)
Angiotensin IFosinoprilat0.37 ± 0.24
Angiotensin IOmapatrilat0.06 ± 0.05
HHLFosinoprilat0.29 ± 0.11
HHLOmapatrilat0.45 ± 0.28

Interaction with Angiotensin I and Angiotensin II Pathways

By inhibiting ACE, fosinoprilat effectively blocks the conversion of angiotensin I to angiotensin II. nih.govnih.gov This leads to a decrease in plasma angiotensin II levels, which in turn reduces its various physiological effects, including vasoconstriction and the stimulation of aldosterone (B195564) secretion from the adrenal cortex. nih.govdrugs.com The reduction in angiotensin II-mediated negative feedback on renin secretion leads to an increase in plasma renin activity. drugs.com

ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator. drugs.com Therefore, the inhibition of ACE by fosinoprilat also leads to increased levels of bradykinin, which may contribute to the therapeutic effects of the drug through enhanced vasodilation. drugs.comportlandpress.com

Investigations into Enzyme-Substrate and Inhibitor-Enzyme Interactions

The unique phosphinic acid moiety in fosinoprilat is central to its potent inhibitory activity against metalloproteases like ACE.

Role of Phosphinic Peptides in Metalloprotease Studies

Phosphinic peptides, such as fosinoprilat, are a significant class of zinc-metalloprotease inhibitors. researchgate.netnih.gov They are designed as transition-state analogs, mimicking the tetrahedral geometry of the peptide bond during enzymatic hydrolysis. researchgate.netresearchgate.net This structural similarity allows them to bind tightly to the active site of the enzyme. researchgate.net The phosphinic acid group is capable of specific binding to the active site of ACE. drugs.com These compounds have proven to be valuable tools for studying the structure and function of zinc proteases due to their metabolic stability. nih.govnih.gov

Structural Biology Approaches (e.g., Crystallography) with Phosphinic Inhibitors

Crystallographic studies of phosphinic peptide inhibitors in complex with their target zinc-proteases have provided crucial insights into their mechanism of action. nih.govacs.org These studies reveal how the inhibitors occupy the active site and interact with key catalytic residues. nih.gov For instance, crystal structures of the two catalytic domains of human ACE (N- and C-) in complex with a phosphinic inhibitor have been determined at high resolution. nih.gov These structures show that the inhibitor occupies the substrate-binding subsites, and the phosphinic oxygen atoms directly coordinate with the catalytic zinc ion at the active site. nih.gov The flexibility and architecture of the ACE active site, as revealed by these studies, can be exploited for the structure-based design of new and more selective inhibitors. portlandpress.combath.ac.uk

Studies on Esterase Activity and Hydrolytic Stability of Fosinoprilat-d5

Fosinoprilat-d5, like its non-deuterated counterpart, is the active form of the prodrug fosinopril (B1673572). The conversion of fosinopril to fosinoprilat is a critical step in its pharmacological activation.

Fosinoprilat itself is metabolically stable and is not further biotransformed. drugs.com It is eliminated from the body through both renal and hepatic pathways. nih.govwikipedia.org This dual excretion pathway is a unique characteristic among ACE inhibitors and means that dosage adjustments may not be necessary for patients with renal impairment. nih.govnih.gov

In Vitro Interaction Studies of Fosinoprilat-d5 (Sodium Salt) with Concomitant Biochemical Agents Remain Undocumented in Publicly Available Research

Fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril, is known to interact with various biological components. However, the introduction of deuterium (B1214612) atoms to create Fosinoprilat-d5, a common practice in pharmacokinetic studies to act as an internal standard, may or may not alter its interaction with other biochemical agents. Without specific in vitro studies on Fosinoprilat-d5, any discussion on its interaction with concomitant biochemical agents would be speculative.

General studies on fosinopril and fosinoprilat have explored their interactions with other drugs. For instance, co-administration of fosinopril sodium with digoxin (B3395198) did not alter the bioavailability of fosinoprilat, though it slightly reduced digoxin's bioavailability. hres.ca Another study noted that furosemide (B1674285) could increase the area under the curve (AUC) and maximum concentration (Cmax) of fosinoprilat. hres.ca Furthermore, the bioavailability of unbound fosinoprilat was reportedly not affected by concomitant administration of aspirin. drugs.com

It is crucial to emphasize that these findings pertain to the non-deuterated form of the compound. The kinetic isotope effect, resulting from the substitution of protium (B1232500) with deuterium, could potentially influence the metabolic pathways and enzymatic interactions of Fosinoprilat-d5, though this is primarily relevant in the context of metabolism rather than direct in vitro interactions with other agents.

conclusive data from in vitro interaction studies specifically focusing on Fosinoprilat-d5 (sodium salt) is necessary to delineate its biochemical interaction profile. Such research would be valuable for a comprehensive understanding of this specific deuterated compound.

Theoretical and Methodological Considerations of Deuterium Labeling in Drug Research

Principles of Stable Isotope Internal Standards in Quantitative Analysis

In modern bioanalytical chemistry, particularly in pharmaceutical research, the use of stable isotope-labeled (SIL) internal standards is considered the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comcrimsonpublishers.com Fosinoprilat-d5, a deuterated form of the active angiotensin-converting enzyme (ACE) inhibitor Fosinoprilat (B1673573), serves as an exemplary SIL internal standard. The fundamental principle behind its use is its near-identical chemical and physical properties to the unlabeled analyte, Fosinoprilat. acanthusresearch.com

An ideal internal standard is a compound added at a known concentration to samples, calibrators, and quality controls to correct for the potential variability during sample preparation and analysis. scispace.com Because Fosinoprilat-d5 has the same core structure as Fosinoprilat, with only the substitution of five hydrogen atoms for deuterium (B1214612), it exhibits virtually identical behavior during extraction, chromatography, and ionization. acanthusresearch.comnih.gov However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This relationship allows the ratio of the analyte's response to the internal standard's response to be used for quantification, effectively normalizing variations that could otherwise compromise the integrity of the results. kcasbio.com

Minimization of Matrix Effects and Ion Suppression in LC-MS/MS

One of the most significant challenges in bioanalysis is the "matrix effect," which arises from components of a biological sample (e.g., plasma, urine) that co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source. tandfonline.com This interference can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and unreliable quantification. chromatographyonline.comnebiolab.com

The use of a SIL internal standard like Fosinoprilat-d5 is the most effective strategy to mitigate these matrix effects. acanthusresearch.comkcasbio.com Since Fosinoprilat-d5 has nearly the same retention time and ionization characteristics as the native Fosinoprilat, it is exposed to the same co-eluting matrix components and experiences the same degree of ion suppression or enhancement. Consequently, while the absolute signal intensity of both the analyte and the internal standard may fluctuate between samples due to varying matrix composition, their ratio remains constant and proportional to the analyte's concentration. kcasbio.com This normalization ensures that the quantitative data remains accurate despite the presence of complex biological matrices. nih.gov

Table 1: Conceptual Data on the Mitigation of Matrix Effects by Fosinoprilat-d5
Sample TypeMatrix EffectFosinoprilat Response (Area Counts)Fosinoprilat-d5 Response (Area Counts)Analyte/IS Ratio
Neat Solution (No Matrix)None100,000200,0000.50
Plasma Sample A20% Ion Suppression80,000160,0000.50
Plasma Sample B50% Ion Suppression50,000100,0000.50
Plasma Sample C15% Ion Enhancement115,000230,0000.50

Enhanced Accuracy and Reproducibility in Bioanalytical Assays

The primary goal of a bioanalytical method is to provide accurate and reproducible measurements of a drug's concentration. The implementation of Fosinoprilat-d5 as an internal standard is crucial for achieving this. By compensating for both matrix effects and variability in sample recovery during extraction procedures, SIL standards significantly improve assay performance. crimsonpublishers.comacanthusresearch.com For instance, studies on other drugs, such as lapatinib, have demonstrated that while methods using structural analog internal standards may pass validation in pooled plasma, only a SIL internal standard can correct for the interindividual variability in drug recovery from different patient plasma samples. nih.gov This principle underscores the superiority of using Fosinoprilat-d5 over a non-isotopically labeled analog.

The use of a SIL internal standard reduces the impact of procedural inconsistencies, leading to lower coefficients of variation (%CV) and improved accuracy (%Bias) in quality control samples and study data. scispace.comcrimsonpublishers.com This enhanced precision and accuracy ensure that pharmacokinetic and other quantitative studies generate reliable data, which is fundamental to drug research and development. nih.govresearchgate.net

Table 2: Comparison of Bioanalytical Assay Performance with Different Internal Standards
ParameterStructural Analog ISStable Isotope-Labeled IS (e.g., Fosinoprilat-d5)
Intra-day Precision (%CV)5-15%<5%
Inter-day Precision (%CV)8-20%<8%
Accuracy (%Bias)±15%±5%
Correction for Matrix EffectsPartial/VariableExcellent
Correction for Recovery VariabilityPartial/VariableExcellent

Applications of Deuterated Compounds in Non-Human Biological Systems (Methodological Focus)

Preclinical Pharmacokinetic Study Design and Execution

In preclinical research, deuterated compounds like Fosinoprilat-d5 are indispensable methodological tools for defining the pharmacokinetic profile of a new chemical entity. A typical preclinical pharmacokinetic study in an animal model, such as a rat, is executed with high precision using a SIL internal standard.

The methodology involves the following steps:

Dosing: The non-deuterated drug (e.g., Fosinopril (B1673572), the prodrug of Fosinoprilat) is administered to the animal subjects.

Sample Collection: Blood samples are collected at a series of predetermined time points post-administration. Plasma is then harvested from these samples.

Internal Standard Spiking: A precise and constant amount of Fosinoprilat-d5 solution is added to every collected plasma sample, as well as to the samples used to create the calibration curve and the quality control (QC) samples. nih.gov

Sample Preparation: The samples undergo an extraction process (e.g., protein precipitation or liquid-liquid extraction) to remove interfering substances and isolate the analyte and internal standard.

LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The instrument measures the peak area responses for both Fosinoprilat and Fosinoprilat-d5.

Quantification: A calibration curve is generated by plotting the peak area ratio (Fosinoprilat/Fosinoprilat-d5) against the known concentrations of the calibration standards. The concentrations of Fosinoprilat in the study samples are then calculated from this curve using their measured peak area ratios. mdpi.com

This robust methodology ensures that the resulting concentration-time data is highly reliable, forming a solid foundation for calculating key pharmacokinetic parameters.

Drug Disposition Studies in Animal Models (Methodology)

Drug disposition studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, rely heavily on the accurate quantification that SIL internal standards provide. In these animal model studies, Fosinoprilat-d5 would be used as the internal standard to measure concentrations of the parent drug, Fosinoprilat, in a wide array of biological matrices, including plasma, various tissues (e.g., liver, kidney), and excreta (urine and feces). This allows researchers to construct a comprehensive map of where the drug goes in the body and how it is eliminated.

Furthermore, deuterated versions of the drug itself can be used as investigational tools. In more advanced methodological designs, an animal might be dosed with a deuterated version of a drug to trace its metabolic fate. nih.gov By analyzing the resulting metabolites, researchers can gain insight into metabolic pathways. For example, if a specific deuterated metabolite appears at a much lower concentration than its non-deuterated counterpart, it provides strong evidence that the site of deuteration is a primary location for metabolic attack. This methodological approach is invaluable for understanding drug metabolism and for designing new molecules with potentially improved metabolic stability. nih.govresearchgate.net

Future Directions in Stable Isotope Labeling for Advanced Research

The use of stable isotope-labeled compounds, such as Fosinoprilat-d5 (sodium salt), as internal standards represents a cornerstone of modern bioanalytical chemistry. While this practice is well-established, its foundational principles are becoming increasingly critical to enabling the next generation of pharmaceutical and metabolic research. Future advancements are not merely about creating new labeled molecules but about leveraging their precision to unlock deeper biological insights in complex systems. The evolution of analytical technology and the increasing complexity of research questions in areas like metabolomics, personalized medicine, and high-resolution mass spectrometry (HRMS) underscore the expanding role of meticulously designed internal standards.

Stable isotope labeling is a technique that substitutes an atom in a molecule with its heavier, non-radioactive counterpart, such as replacing hydrogen with deuterium. clearsynth.com For Fosinoprilat-d5, five hydrogen atoms are replaced with deuterium. This substitution results in a compound that is chemically and physically almost identical to the parent drug, Fosinoprilat. aptochem.com It shares the same extraction recovery, chromatographic retention time, and ionization response in a mass spectrometer. aptochem.comkcasbio.com However, its increased mass allows it to be distinguished from the unlabeled analyte by the detector. aptochem.com This near-perfect analogy is what makes deuterated standards the gold standard for quantitative bioanalysis, as they provide the most effective way to normalize variability during sample preparation and analysis, thereby correcting for matrix effects that can suppress or enhance instrument signals. clearsynth.comkcasbio.com

The future of drug research and clinical diagnostics is moving towards greater precision, sensitivity, and comprehensiveness. adesisinc.com As this trend accelerates, the role of deuterated standards like Fosinoprilat-d5 is set to expand, providing the benchmark of accuracy required for these advanced applications.

Enabling High-Resolution Mass Spectrometry and Metabolomics

High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Time-of-Flight (TOF) systems, are becoming more common in pharmaceutical research. americanlaboratory.comresearchgate.net These instruments provide highly accurate mass measurements, which aids in the identification of unknown metabolites and the elucidation of complex biological pathways. chromatographyonline.comnih.gov In this context, stable isotope-labeled internal standards are indispensable. They provide a reliable anchor for quantification amidst a sea of complex data, ensuring that the measurements of drugs and their metabolites are accurate. nih.gov

Metabolomics, the large-scale study of small molecules in a biological system, aims to capture a real-time snapshot of cellular activity. thermofisher.com Stable isotope labeling is a powerful tool in this field, not only for quantification but also for tracing the flow of molecules through metabolic pathways (flux analysis). nih.govnih.gov The integration of stable isotope-labeled standards is expected to become a routine and essential aspect of metabolomics, moving the field from observational studies to detailed mechanistic investigations of cellular metabolism. nih.gov The precision afforded by standards like Fosinoprilat-d5 is a prerequisite for the subtle, yet significant, metabolic signatures that researchers aim to identify as biomarkers for disease diagnosis and therapy monitoring. thermofisher.comnih.gov

Advancing Personalized Medicine and Microdosing Studies

Personalized medicine relies on tailoring treatments to individual patient characteristics, which often requires precise measurement of drug levels and metabolic responses. nih.gov Stable isotope-labeled standards ensure that pharmacokinetic data is reliable, allowing clinicians to make informed decisions. nih.gov Furthermore, the development of "greener" and more efficient labeling techniques will make these critical tools more accessible and sustainable. musechem.com

Future research will also increasingly utilize techniques like microdosing, where sub-therapeutic doses of a drug are administered to understand its pharmacokinetic profile early in the development process. These studies demand ultra-sensitive analytical methods to measure vanishingly low drug concentrations. The accuracy provided by a co-eluting, deuterated internal standard is paramount for generating reliable data at these low levels, thereby accelerating the drug development pipeline by identifying viable candidates sooner. adesisinc.comamericanlaboratory.com

Data Tables

Table 1: Physicochemical Properties of Fosinoprilat-d5 (sodium salt)

Property Value
Chemical Formula C₂₃H₃₀D₅NNaO₅P
Molecular Weight 462.53
Appearance White to Off-White Solid
Isotopic Purity Typically ≥98%

| Application | Internal standard for Fosinoprilat quantification |

Table 2: Mass Spectrometric Comparison of Fosinoprilat and Fosinoprilat-d5

Compound Analyte (Unlabeled) Internal Standard
Name Fosinoprilat Fosinoprilat-d5
Molecular Formula C₂₃H₃₅NO₅P C₂₃H₃₀D₅NO₅P
Monoisotopic Mass 424.22 429.25
Mass Difference (Δm/z) - +5

| Typical Use | Quantification of drug levels in biological matrices | Correction for analytical variability |

Table 3: Role of Deuterated Standards in Advancing Research Fields

Feature of Deuterated Standard Analytical Advantage Future Research Application
Co-elution with Analyte Normalizes for matrix effects (ion suppression/enhancement) and variability in extraction and injection. kcasbio.com Metabolomics: Accurate quantification of endogenous and exogenous compounds in highly complex samples like plasma or tissue. thermofisher.com
Distinct Mass Shift Allows for clear differentiation between the analyte and the standard by the mass spectrometer without isotopic interference. aptochem.com High-Resolution Mass Spectrometry (HRMS): Provides a reliable quantitative anchor for complex datasets, aiding in the identification of novel metabolites and pathways. americanlaboratory.comchromatographyonline.com

| Chemical Identity | Ensures identical behavior during sample preparation and analysis, leading to high precision and accuracy. aptochem.com | Personalized Medicine & Microdosing: Enables reliable quantification of very low drug concentrations, crucial for dose optimization and early-phase pharmacokinetic studies. nih.gov |

Q & A

Q. How is Fosinoprilat-d5 (sodium salt) synthesized and characterized for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Fosinoprilat-d5 is synthesized via deuterium incorporation at specific positions of the parent compound (fosinoprilat) using isotopic labeling techniques, such as acid-catalyzed hydrogen-deuterium exchange or enzymatic methods. Characterization involves:
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 153.14 g/mol for similar deuterated salts ) and isotopic purity (>99% deuterium enrichment).
  • Nuclear Magnetic Resonance (NMR) : Verify structural integrity and deuterium placement.
  • High-Performance Liquid Chromatography (HPLC) : Assess chemical purity (>99.00%) and stability under storage conditions .
    Example data table for characterization:
ParameterValueMethod
Molecular Weight[Insert] g/molMS
Isotopic Purity>99% D-enrichmentNMR/MS
Chemical Purity>99.00%HPLC

Q. What experimental protocols are recommended for quantifying Fosinoprilat-d5 in biological matrices?

  • Methodological Answer : Use stable isotope dilution assays (SIDAs) with LC-MS/MS:

Sample Preparation : Spike biological samples (e.g., plasma) with Fosinoprilat-d5 as an internal standard to correct for matrix effects.

Calibration Curves : Prepare standards with known concentrations (e.g., 1–1000 ng/mL) and validate linearity (R² > 0.99).

Validation : Assess precision (%CV <15%), accuracy (85–115% recovery), and limits of detection/quantification (LOD/LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data when using Fosinoprilat-d5 across different experimental models?

  • Methodological Answer : Contradictions may arise from variable deuterium loss, matrix effects, or instrument calibration. Steps to address:

Deuterium Stability Testing : Incubate Fosinoprilat-d5 under experimental conditions (e.g., pH, temperature) and measure isotopic integrity via MS .

Cross-Matrix Validation : Compare recovery rates in plasma, urine, and tissue homogenates using standard addition methods.

Inter-Laboratory Calibration : Harmonize protocols using reference materials (e.g., NIST-certified standards) .

Q. What advanced experimental designs are suitable for studying Fosinoprilat-d5’s role in metabolic pathway analysis?

  • Methodological Answer : Combine tracer techniques with multi-omics approaches:

Isotopic Tracing : Co-administer Fosinoprilat-d5 with unlabeled fosinoprilat to track metabolite formation via MS imaging.

Metabolomics Integration : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map deuterated metabolites to ACE inhibitor pathways.

Kinetic Modeling : Apply compartmental models to quantify turnover rates and half-lives .

Q. How should researchers design a study to assess Fosinoprilat-d5’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design with controlled variables:
FactorLevelsResponse Variable
pH2.0, 4.5, 7.4, 9.0% Deuterium Retention
Temperature (°C)4, 25, 37, 50Chemical Purity (%)
Conduct accelerated stability studies (e.g., 1–4 weeks) and analyze degradation products via LC-MS. Use Arrhenius equations to predict shelf-life .

Methodological Considerations

Q. What strategies are effective for integrating Fosinoprilat-d5 data into existing literature on ACE inhibitors?

  • Methodological Answer :

Systematic Review : Use keyword combinations (e.g., "deuterated ACE inhibitors," "isotopic internal standards") across PubMed, Scopus, and Web of Science .

Meta-Analysis : Pool pharmacokinetic parameters (e.g., Cmax, AUC) from studies using similar deuterated standards.

Gap Analysis : Identify understudied areas (e.g., tissue-specific metabolism) for targeted experiments .

Q. How can researchers mitigate batch-to-batch variability in Fosinoprilat-d5 synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Process Parameters (CPPs) : Monitor reaction time, temperature, and deuterium source purity.
  • In-Process Controls (IPCs) : Use real-time MS/NMR to abort off-spec batches.
  • Stability-Indicating Methods : Validate assays to detect impurities at <0.1% levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.